(4-cyanophenyl) 4-hex-5-enoxybenzoate
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Overview
Description
(4-cyanophenyl) 4-hex-5-enoxybenzoate is a chemical compound with the molecular formula C20H19NO3. This compound is known for its unique structure, which includes a benzoic acid moiety, a hexenyloxy group, and a cyanophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-hexenyloxy)-, 4-cyanophenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols and subsequent functionalization. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(5-hexenyloxy)-, 4-cyanophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-cyanophenyl) 4-hex-5-enoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4-cyanophenyl) 4-hex-5-enoxybenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-hexenyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(5-hexenyloxy)-, 4-nitrophenyl ester
- Benzoic acid, 4-(5-hexenyloxy)-, 4-methylphenyl ester
- Benzoic acid, 4-(5-hexenyloxy)-, 4-chlorophenyl ester
Uniqueness
(4-cyanophenyl) 4-hex-5-enoxybenzoate is unique due to the presence of the cyanophenyl ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
111928-40-6 |
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Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-hex-5-enoxybenzoate |
InChI |
InChI=1S/C20H19NO3/c1-2-3-4-5-14-23-18-12-8-17(9-13-18)20(22)24-19-10-6-16(15-21)7-11-19/h2,6-13H,1,3-5,14H2 |
InChI Key |
UGWRSKFXYPQFRV-UHFFFAOYSA-N |
SMILES |
C=CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Canonical SMILES |
C=CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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